molecular formula C18H14FN3O2 B2644565 2-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 941983-56-8

2-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide

Cat. No. B2644565
CAS RN: 941983-56-8
M. Wt: 323.327
InChI Key: FDQFIZPNZKGZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase known as PAK4, which plays a crucial role in the development and progression of various cancers. In

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

Research has identified fluorinated benzamide derivatives as potent and selective Met kinase inhibitors, demonstrating significant in vivo efficacy in tumor models. These compounds have been advanced into clinical trials, indicating their potential in cancer therapy. The development of these inhibitors showcases the application of fluorinated benzamides in targeting kinases involved in cancer progression (Schroeder et al., 2009).

Imaging Agents for Neurological Disorders

Fluorinated benzamide analogs have been developed as imaging agents for positron emission tomography (PET), targeting receptors like the serotonin 1A receptors in Alzheimer's disease. These compounds facilitate the in vivo quantification of receptor densities, offering insights into the progression of neurological disorders and the potential for evaluating therapeutic interventions (Kepe et al., 2006).

Development of Fluorinated Heterocycles

Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the versatility of fluorinated benzamides in producing compounds with potential applications in pharmaceutical and agrochemical industries. These compounds play a crucial role due to their unique properties imparted by the fluorine atom, such as enhanced stability and biological activity (Wu et al., 2017).

properties

IUPAC Name

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQFIZPNZKGZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.